

(4-Bromobenzyl)hydrazine hydrochloride CAS number 45811-94-7

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Compound of Interest

Compound Name: (4-Bromobenzyl)hydrazine
hydrochloride

Cat. No.: B1381030

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An In-depth Technical Guide to **(4-Bromobenzyl)hydrazine Hydrochloride**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

(4-Bromobenzyl)hydrazine hydrochloride is a versatile and reactive chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety, a flexible benzyl linker, and a functionalizable aryl bromide handle, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of **(4-Bromobenzyl)hydrazine hydrochloride**, covering its precise chemical identity, physicochemical properties, synthetic methodologies, and core reactivity. Furthermore, it explores its strategic application in drug development, particularly how the aryl bromide can be leveraged for library diversification through modern cross-coupling reactions. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Compound Identification and Structural Clarification

A critical first step in utilizing any chemical reagent is unambiguous identification. The topic compound, **(4-Bromobenzyl)hydrazine hydrochloride**, is part of a family of related brominated hydrazine derivatives. It is crucial to distinguish it from its structural isomer, (4-

Bromophenyl)hydrazine hydrochloride, and its corresponding free base, as they possess different chemical properties and CAS numbers.

Feature	(4-Bromobenzyl)hydrazine HCl (Topic)	(4-Bromobenzyl)hydrazine (Free Base)	(4-Bromophenyl)hydrazine HCl (Isomer)
Structure	<chem>Br-Ph-CH2-NH-NH2 · HCl</chem>	<chem>Br-Ph-CH2-NH-NH2</chem>	<chem>Br-Ph-NH-NH2 · HCl</chem>
CAS Number	1727-08-8[1]	45811-94-7[2]	622-88-8[3][4]
Key Difference	Hydrazine linked via a methylene (-CH ₂ -) bridge	Free base form of the topic compound	Hydrazine directly attached to the aromatic ring

This guide will focus exclusively on **(4-Bromobenzyl)hydrazine hydrochloride** (CAS: 1727-08-8). Its utility stems from the spatial separation of the reactive hydrazine group from the aromatic ring, which imparts conformational flexibility, a feature often sought in drug candidates to optimize binding interactions with biological targets.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in reactions.

Property	Value	Source
CAS Number	1727-08-8	[1]
Molecular Formula	C ₇ H ₁₀ BrClN ₂	[1]
Molecular Weight	237.52 g/mol	[1]
Appearance	White to off-white solid/powder	
Purity	Typically >97%	
Solubility	Soluble in water; slightly soluble in alcohols like methanol and DMSO	[4]
Melting Point	Not widely reported, but the related (4-Bromophenyl)hydrazine HCl melts at 220-230 °C with decomposition	[4]

Spectroscopic Profile

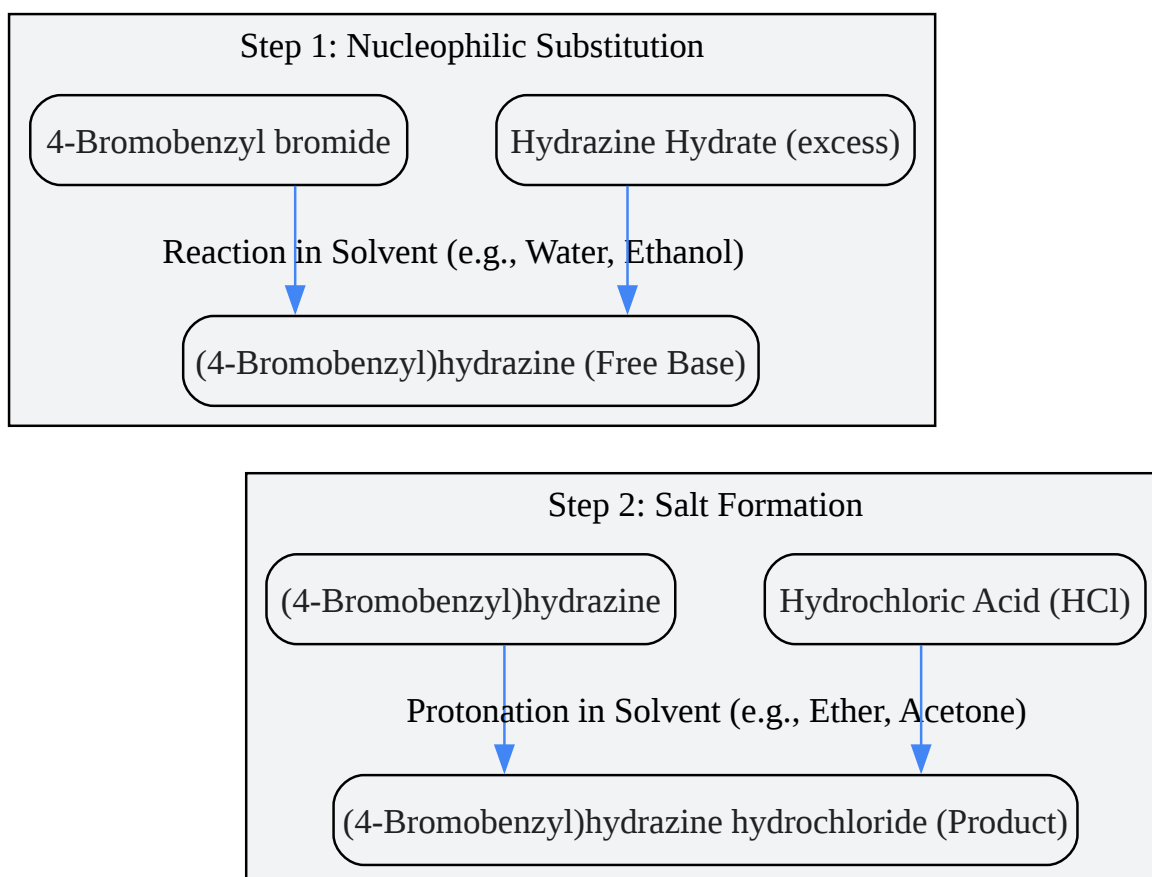
While a dedicated public spectrum for the hydrochloride salt is not readily available, its structure can be confirmed by standard analytical techniques. The expected spectroscopic data, based on the free base[2] and principles of organic chemistry, are as follows:

- ¹H NMR:** The spectrum would show characteristic signals for the aromatic protons on the disubstituted benzene ring (typically two doublets in the 7.2-7.6 ppm range). The benzylic protons (-CH₂-) would appear as a singlet around 4.0 ppm. The protons on the hydrazine moiety (-NH-NH₂) would be broad, exchangeable signals further downfield, with their chemical shift being highly dependent on solvent and concentration.
- ¹³C NMR:** The spectrum will display four distinct signals for the aromatic carbons, one for the benzylic carbon (~50-60 ppm), and no other aliphatic signals.
- Mass Spectrometry (MS):** The mass spectrum of the free base (C₇H₉BrN₂) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks corresponding to its molecular weight.

- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (broad bands around $3200\text{--}3400\text{ cm}^{-1}$), C-H stretching from the aromatic and methylene groups ($\sim 2850\text{--}3100\text{ cm}^{-1}$), and C=C stretching from the aromatic ring ($\sim 1400\text{--}1600\text{ cm}^{-1}$).

Synthesis and Manufacturing

(4-Bromobenzyl)hydrazine hydrochloride is typically synthesized in a two-step process starting from the commercially available 4-Bromobenzyl bromide. This method is efficient and analogous to standard procedures for preparing substituted benzylhydrazines.^{[5][6]}



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Fig 1. General synthetic workflow for (4-Bromobenzyl)hydrazine hydrochloride.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for similar compounds.^[5]^[7]

- Step 1: Formation of the Free Base.
 - To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add hydrazine hydrate (80% solution in water, ~5-10 equivalents) diluted with an appropriate solvent like ethanol.
 - Cool the flask in an ice bath to 0-5 °C.
 - Dissolve 4-Bromobenzyl bromide (1.0 equivalent) in ethanol and add it dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the low temperature.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Remove the excess hydrazine and solvent under reduced pressure.
 - Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Bromobenzyl)hydrazine free base.
- Step 2: Hydrochloride Salt Formation.
 - Dissolve the crude free base in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or acetone.
 - Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
 - A white precipitate of **(4-Bromobenzyl)hydrazine hydrochloride** will form immediately.
 - Continue stirring for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **(4-Bromobenzyl)hydrazine hydrochloride** is dictated by the reactivity of its hydrazine functional group. The terminal nitrogen (-NH₂) is highly nucleophilic and readily reacts with electrophiles.

Core Reactivity: Hydrazone Formation

The most prominent reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones.[8] This reaction is foundational in medicinal chemistry for linking molecular fragments and is a key step in famous name reactions like the Wolff-Kishner reduction.

Fig 2. Condensation reaction to form a stable hydrazone derivative.

This reaction provides a robust method for conjugating the (4-bromobenzyl) moiety to other molecules, forming a stable C=N bond. The resulting hydrazones are themselves valuable intermediates and often exhibit a wide range of biological activities.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

Hydrazine and hydrazone derivatives are privileged structures in medicinal chemistry, known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10] **(4-Bromobenzyl)hydrazine hydrochloride** serves as an ideal starting point for exploring this chemical space.

Scaffold for Library Synthesis via Cross-Coupling

The true power of this reagent in modern drug discovery lies in the presence of the 4-bromo substituent on the phenyl ring. This site serves as a versatile handle for post-synthesis modification using transition-metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of a common core structure, a key strategy in generating chemical libraries for high-throughput screening.

Fig 3. Strategic use in library synthesis for drug discovery.

Workflow Example: Fragment-Based Drug Discovery (FBDD)

- Core Fragment Synthesis: React **(4-Bromobenzyl)hydrazine hydrochloride** with a library of small, diverse aldehydes and ketones to generate a library of brominated hydrazone fragments.
- Screening: Screen this fragment library against a biological target of interest (e.g., an enzyme or receptor).
- Hit Identification: Identify "hits"—fragments that bind to the target, albeit weakly.
- Structure-Activity Relationship (SAR) by Catalog: For a promising hit, the 4-bromo position provides a vector for optimization. Using a catalog of commercially available boronic acids, perform Suzuki coupling reactions to rapidly synthesize dozens of analogs where the bromine is replaced with different functional groups.
- Potency Optimization: Screen the new, diversified library to identify compounds with improved potency and optimized pharmacological properties.

This strategy allows chemists to efficiently explore the chemical space around an initial hit and rapidly develop potent lead compounds.

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity and corrosive nature. The safety data for the closely related (4-Bromophenyl)hydrazine hydrochloride provides a strong basis for the expected hazards.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage. [3] [12] [13]
Serious Eye Damage	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage. [3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[\[11\]](#)[\[12\]](#)
- Personal Protective Equipment: Wear appropriate PPE, including:
 - Gloves: Chemical-resistant gloves (e.g., nitrile).[\[11\]](#)[\[12\]](#)
 - Eye Protection: Safety goggles and a face shield.[\[11\]](#)[\[12\]](#)
 - Lab Coat: A standard laboratory coat.[\[11\]](#)
- Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[11\]](#)

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[12\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[12\]](#)
- The compound may be hygroscopic; store in a desiccator if necessary.[\[4\]](#)

Conclusion

(4-Bromobenzyl)hydrazine hydrochloride is more than a simple chemical reagent; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its distinct structural features—a reactive nucleophile, a flexible linker, and a versatile cross-coupling handle—provide researchers with a powerful tool for the efficient synthesis of novel and diverse molecular entities. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, scientists can fully leverage this compound's potential to accelerate the discovery of new therapeutics and other advanced functional molecules.

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